N,N-dimethylpyrimidin-4-amine
Overview
Description
N,N-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N,N-dimethylpyrimidin-4-amine is primarily used as a catalyst in organic synthesis . It has been reported to be an efficient catalyst for the synthesis of indoles via Fischer indole synthesis, and 1H-tetrazoles via click chemistry . The primary targets of this compound are therefore the reactants in these chemical reactions.
Mode of Action
This compound interacts with its targets by facilitating the chemical reactions they are involved in. As a catalyst, it speeds up these reactions without being consumed in the process . The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific reactions being catalyzed.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of indoles and 1H-tetrazoles . The downstream effects of these pathways can vary widely, as indoles and 1H-tetrazoles are used in the synthesis of a variety of different compounds, including pharmaceuticals and dyes .
Result of Action
The molecular and cellular effects of this compound’s action are the successful synthesis of indoles and 1H-tetrazoles . These compounds can then be used in further reactions to produce a variety of different products.
Biochemical Analysis
Biochemical Properties
N,N-dimethylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the synthesis of indoles and 1H-tetrazoles . It interacts with various enzymes and proteins to facilitate these reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Studies have noted its stability, degradation, and any long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with transporters or binding proteins, which may affect its localization or accumulation .
Subcellular Localization
Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Biological Activity
N,N-Dimethylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with two methyl groups at the nitrogen positions. Its molecular formula is and it has a molecular weight of approximately 135.16 g/mol. The presence of the dimethylamino group enhances its reactivity and ability to interact with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial in various signaling pathways. This inhibition can lead to reduced cell proliferation in cancer cells and modulation of inflammatory responses.
Biological Activities
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Antimicrobial Activity :
- Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membrane integrity and inhibiting essential metabolic processes.
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Anticancer Properties :
- Research has demonstrated that derivatives of this compound can reduce viability and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia cells. The compound's ability to inhibit key signaling pathways involved in cell survival is a critical factor in its anticancer efficacy.
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Enzyme Inhibition :
- The compound has been identified as an inhibitor of several enzymes, including dihydrofolate reductase (DHFR), which is vital for DNA synthesis. This inhibition can be leveraged for developing new anticancer agents as well as treatments for bacterial infections.
Table 1: Biological Activities of this compound
Activity Type | Target | Effect | Reference |
---|---|---|---|
Antimicrobial | Various bacteria | Inhibition of growth | |
Anticancer | MDA-MB-231 cells | Induction of apoptosis | |
Enzyme Inhibition | Dihydrofolate reductase | Reduced enzyme activity |
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of this compound derivatives, researchers observed that specific modifications to the molecular structure enhanced cytotoxic effects against MDA-MB-231 cells. The study utilized cell viability assays and flow cytometry to assess apoptosis rates, revealing a significant increase in programmed cell death in treated cells compared to controls.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Properties
IUPAC Name |
N,N-dimethylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9(2)6-3-4-7-5-8-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXIOWULDXZJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342166 | |
Record name | 4-(Dimethylamino)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31401-45-3 | |
Record name | 4-(Dimethylamino)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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